molecular formula C13H11ClN4 B186269 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline CAS No. 245039-37-6

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

Cat. No. B186269
M. Wt: 258.7 g/mol
InChI Key: WZFNHSWASDLENP-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is a biochemical used for proteomics research . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is C13H11ClN4 . The canonical SMILES representation is CC1=CC=NN1C2=NC3=CC=CC=C3N=C2Cl .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is 258.71 . It has 3 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Zolazepam is used in combination with tiletamine as a tranquilizer for wild animals . The synthesis of this compound involves several steps, including acylation, chlorination, and amination . The products and side products of these reactions were characterized using 1H NMR, 13C NMR, and GC-MS techniques .

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

2-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNHSWASDLENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358573
Record name 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

CAS RN

245039-37-6
Record name 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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